![molecular formula C25H25NO2 B5111330 N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide](/img/structure/B5111330.png)
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide, also known as MNTX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNTX belongs to the class of opioids and is a selective antagonist of the mu-opioid receptor.
Mécanisme D'action
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is involved in the modulation of pain, reward, and addiction. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide binds to the mu-opioid receptor and prevents the activation of the receptor by endogenous opioids or exogenous opioids. This results in the reduction of pain and the prevention of opioid-induced constipation.
Biochemical and Physiological Effects:
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has been found to be effective in reducing pain and opioid-induced constipation without affecting the analgesic efficacy of opioids. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor, its favorable safety profile, and its potential therapeutic applications in pain management, opioid-induced constipation, and cancer-related pain. However, N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has some limitations, including its high cost and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the research on N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide. These include exploring the potential therapeutic applications of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide in other conditions, such as neuropathic pain, inflammatory pain, and substance use disorders. In addition, further research is needed to fully understand the mechanism of action of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide and to develop more efficient synthesis methods for the compound. Finally, the development of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide analogs with improved selectivity and efficacy could lead to the development of new and more effective treatments for pain management and opioid-induced constipation.
Conclusion:
In conclusion, N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in pain management, opioid-induced constipation, and cancer-related pain. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide is a selective antagonist of the mu-opioid receptor and has a favorable safety profile. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor and its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide and to develop more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide involves the reaction of 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenol with 2,2-diphenylacetyl chloride in the presence of a base. The reaction yields N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications in pain management, opioid-induced constipation, and cancer-related pain. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has been shown to be effective in reducing opioid-induced constipation without affecting the analgesic efficacy of opioids. In addition, N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has been found to be effective in reducing cancer-related pain, especially in patients with advanced cancer.
Propriétés
IUPAC Name |
N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-28-23-17-21-15-9-8-14-20(21)16-22(23)26-25(27)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,16-17,24H,8-9,14-15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGMCEKTWKYFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.